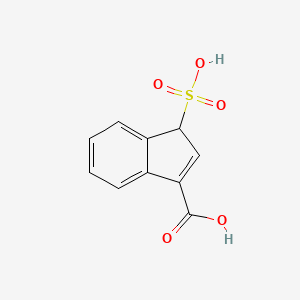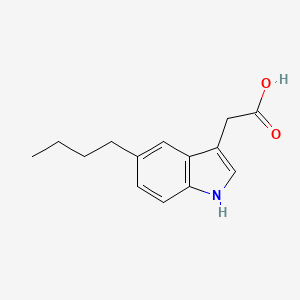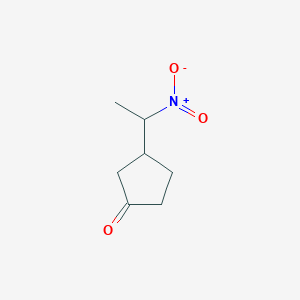
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound with a molecular formula of C26-H24-N5-O5-S.Na and a molecular weight of 541.60 . This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Méthodes De Préparation
The synthesis of 6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Applications De Recherche Scientifique
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can participate in further chemical reactions. The molecular pathways involved often depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and pigments, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Propriétés
Numéro CAS |
127750-16-7 |
|---|---|
Formule moléculaire |
C26H24N5NaO5S |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
sodium;6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32;/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
KAFKGTYHTQZFIW-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
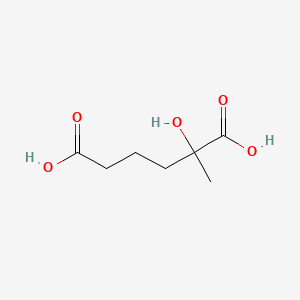

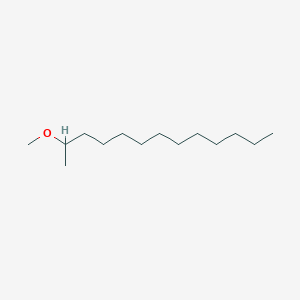
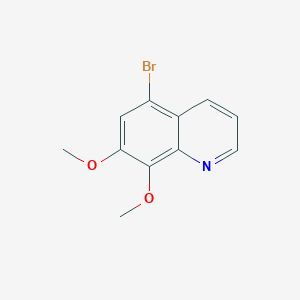
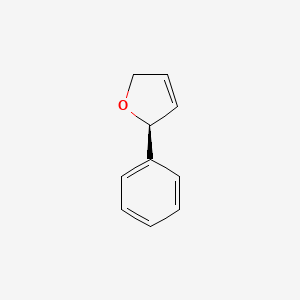
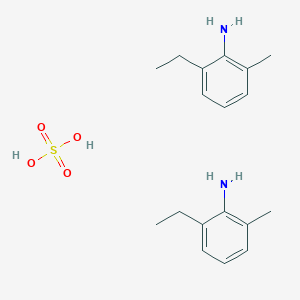
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
